molecular formula C18H16FN3O3 B11313367 2-(2-fluorophenoxy)-N-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]propanamide

2-(2-fluorophenoxy)-N-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]propanamide

Cat. No.: B11313367
M. Wt: 341.3 g/mol
InChI Key: FIADJFVAVYRAHL-UHFFFAOYSA-N
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Description

2-(2-fluorophenoxy)-N-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]propanamide is a synthetic organic compound that belongs to the class of oxadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenoxy)-N-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]propanamide typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

    Attachment of the fluorophenoxy group: This step involves the nucleophilic substitution of a fluorophenol with a suitable leaving group on the oxadiazole ring.

    Formation of the propanamide linkage: This is typically done by reacting the oxadiazole intermediate with a propanoyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorophenoxy)-N-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The fluorophenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include amines, thiols, and alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound with applications in drug discovery and development.

    Medicine: Preliminary studies suggest it may have anticonvulsant activity.

    Industry: It could be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenoxy)-N-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]propanamide is not fully understood. it is believed to exert its effects through interaction with specific molecular targets, such as benzodiazepine receptors . This interaction may modulate the activity of neurotransmitters in the brain, leading to its observed anticonvulsant effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-fluorophenoxy)-N-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]propanamide is unique due to its specific structural features, such as the presence of both a fluorophenoxy group and an oxadiazole ring. These features may confer unique chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C18H16FN3O3

Molecular Weight

341.3 g/mol

IUPAC Name

2-(2-fluorophenoxy)-N-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]propanamide

InChI

InChI=1S/C18H16FN3O3/c1-11-7-3-4-8-13(11)17-21-18(22-25-17)20-16(23)12(2)24-15-10-6-5-9-14(15)19/h3-10,12H,1-2H3,(H,20,22,23)

InChI Key

FIADJFVAVYRAHL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NC(=NO2)NC(=O)C(C)OC3=CC=CC=C3F

Origin of Product

United States

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